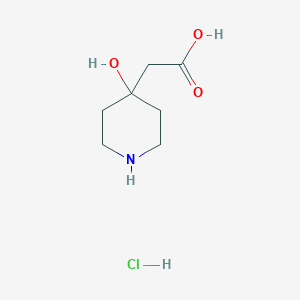

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 84839-54-3 . It has a molecular weight of 195.65 and its IUPAC name is 2-(4-hydroxypiperidin-4-yl)acetic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

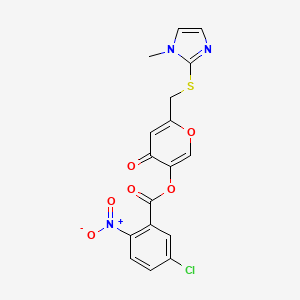

The InChI code for 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is 1S/C7H13NO3.ClH/c9-6(10)5-7(11)1-3-8-4-2-7;/h8,11H,1-5H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 195.65 .Applications De Recherche Scientifique

Synthesis of Complex Organic Compounds

2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride is instrumental in the synthesis of intricate organic molecules. For instance, it has been used in the creation of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles and their derivatives, which are promising monomers for the fabrication of fluorescent films due to their unique optical properties (Soboleva et al., 2017). This application underscores the compound's role in developing materials with potential utility in sensing, imaging, and light-emitting devices.

Catalytic Processes and Methodology Development

The compound plays a significant role in catalytic processes and the development of novel synthetic methodologies. An example includes its involvement in Cu(I)-catalyzed reductive aldol cyclization processes, leading to the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This methodology facilitates the enantioselective construction of highly functionalized piperidin-2-ones and hydroxylated piperidines, highlighting the compound's contribution to advancing asymmetric synthesis and catalysis techniques (Lam et al., 2005).

Radiolabeling and Imaging Studies

In the realm of radiochemistry and imaging, 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride has been utilized for the improved synthesis of precursors for radiolabeling, as demonstrated in the production of [11C]MP4A. This application is crucial for positron emission tomography (PET) studies, particularly in investigating the acetylcholine neurotransmission system. The development of such radiolabeled compounds enhances the tools available for neuroimaging and the study of neurological disorders (Carpinelli et al., 2006).

Environmental and Material Sciences

Additionally, the compound finds applications in environmental and material sciences. For example, derivatives of 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride have been synthesized for the investigation of ionic liquids using spin probes. This research contributes to understanding the molecular properties of ionic liquids, which are pivotal in green chemistry due to their unique solvent properties (Strehmel et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6(10)5-7(11)1-3-8-4-2-7;/h8,11H,1-5H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOELGNOAYKTTRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-piperidinoacetamide](/img/structure/B2739543.png)

![7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one](/img/structure/B2739549.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2739550.png)

![N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2739558.png)

![5,6-dimethyl-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2739561.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)